Chemical and physical properties of 2-Amino-4,5-dimethylbenzenethiol
Chemical and physical properties of 2-Amino-4,5-dimethylbenzenethiol
An In-Depth Technical Guide to 2-Amino-4,5-dimethylbenzenethiol: Properties, Synthesis, and Applications
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
2-Amino-4,5-dimethylbenzenethiol, also known as 4,5-dimethyl-2-aminothiophenol, is a substituted aromatic thiol that serves as a critical building block in synthetic organic chemistry. Its unique structure, featuring vicinal amino and thiol functional groups on a dimethyl-substituted benzene ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly benzothiazoles. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and applications, with a focus on its relevance to researchers and professionals in drug development.
Chemical and Physical Properties
2-Amino-4,5-dimethylbenzenethiol is a solid at room temperature with a distinct thiol odor. A thorough understanding of its properties is essential for its proper handling, storage, and application in synthetic protocols.
Core Identifiers and Properties
The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for accurate documentation and retrieval of information in chemical databases.
| Property | Value | Source |
| IUPAC Name | 2-Amino-4,5-dimethylbenzenethiol | ChemSpider |
| CAS Number | 137-54-2 | Sigma-Aldrich |
| Molecular Formula | C₈H₁₁NS | PubChem |
| Molecular Weight | 153.25 g/mol | PubChem |
| Appearance | Off-white to light yellow crystalline powder | Sigma-Aldrich |
| Melting Point | 118-122 °C (244-252 °F) | Sigma-Aldrich |
| Boiling Point | Not determined (decomposes) | N/A |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and chloroform. | N/A |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the structure and purity of 2-Amino-4,5-dimethylbenzenethiol.
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¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see singlets for the two methyl groups (around δ 2.1-2.2 ppm), a broad singlet for the amine protons (which can vary in position), a singlet for the thiol proton (also variable), and two singlets in the aromatic region (around δ 6.5-7.0 ppm) corresponding to the two aromatic protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for the two methyl carbons, the four aromatic carbons (two substituted and two with protons), and the carbon atoms bonded to the amino and thiol groups.
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IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), S-H stretching for the thiol (around 2550-2600 cm⁻¹, often weak), and C-H stretching for the aromatic and methyl groups.
Synthesis and Purification
The most common laboratory-scale synthesis of 2-Amino-4,5-dimethylbenzenethiol involves the reduction of a corresponding nitro compound. This multi-step process requires careful control of reaction conditions to ensure a good yield and purity.
Synthetic Pathway Overview
The synthesis typically starts from 1,2-dimethyl-4-nitrobenzene, which is first converted to a disulfide intermediate, followed by reduction to the final thiol product. This two-step approach is generally preferred as it avoids potential side reactions associated with the direct reduction of a sulfonyl chloride.
Caption: Synthetic pathway for 2-Amino-4,5-dimethylbenzenethiol.
Detailed Experimental Protocol
Expertise-Driven Rationale: The following protocol is a robust method for the synthesis. The initial formation of the disulfide is a critical step to manage the reactivity of the sulfur intermediate. The subsequent reduction of the stable disulfide to the thiol is a more controlled and higher-yielding process than attempting a one-pot synthesis.
Step 1: Synthesis of Bis(2-amino-4,5-dimethylphenyl) disulfide
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In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dimethyl-4-nitrobenzene in ethanol.
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Prepare a solution of sodium disulfide (Na₂S₂) by heating sodium sulfide nonahydrate (Na₂S·9H₂O) with elemental sulfur in water.
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Slowly add the sodium disulfide solution to the ethanolic solution of the nitro compound.
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Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and pour it into ice-cold water.
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The precipitated yellow solid, bis(2-amino-4,5-dimethylphenyl) disulfide, is collected by filtration, washed with water, and dried.
Step 2: Reduction to 2-Amino-4,5-dimethylbenzenethiol
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Suspend the dried disulfide in a suitable solvent, such as a mixture of ethanol and water.
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Add a reducing agent. A common and effective choice is sodium borohydride (NaBH₄), which should be added portion-wise to control the exothermic reaction. Alternatively, a metal-acid system like zinc dust in hydrochloric acid can be used.
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Stir the mixture at room temperature until the yellow disulfide is consumed and the solution becomes colorless.
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Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
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Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane. The purity should be assessed by melting point determination and spectroscopic methods (NMR, IR).
Reactivity and Applications
The synthetic utility of 2-Amino-4,5-dimethylbenzenethiol stems from the dual reactivity of its amino and thiol groups.
Core Reactivity: Benzothiazole Formation
The most significant reaction of this compound is its condensation with carboxylic acids, aldehydes, or other carbonyl compounds to form 2-substituted-5,6-dimethylbenzothiazoles. This reaction is a cornerstone of heterocyclic synthesis.
Caption: Formation of a benzothiazole from 2-Amino-4,5-dimethylbenzenethiol.
Mechanism Insight: The reaction proceeds via an initial nucleophilic attack of the more nucleophilic amino group on the carbonyl carbon, followed by cyclization involving the thiol group and subsequent dehydration to form the stable aromatic benzothiazole ring.
Applications in Drug Development
The 5,6-dimethylbenzothiazole scaffold derived from 2-Amino-4,5-dimethylbenzenethiol is a privileged structure in medicinal chemistry. It is found in a variety of biologically active compounds.
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Anticancer Agents: Certain 2-arylbenzothiazoles have shown potent and selective anticancer activity. The dimethyl substitution pattern can influence the lipophilicity and metabolic stability of the molecule, potentially improving its pharmacokinetic profile.
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Antimicrobial Agents: The benzothiazole nucleus is a common feature in compounds developed for their antibacterial and antifungal properties.
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Neuroprotective Agents: Derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, by acting as inhibitors of certain enzymes or as antioxidants.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 2-Amino-4,5-dimethylbenzenethiol.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is sensitive to air and light, which can cause oxidation of the thiol group to a disulfide.
Conclusion
2-Amino-4,5-dimethylbenzenethiol is a versatile and valuable reagent in organic synthesis. Its well-defined chemical and physical properties, coupled with its straightforward synthesis and specific reactivity, make it an important precursor for the construction of biologically relevant benzothiazole derivatives. A thorough understanding of its handling, synthesis, and reactivity is paramount for its effective use in research and development, particularly in the quest for new therapeutic agents.
References
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PubChem Compound Summary for CID 8721, 2-Amino-4,5-dimethylbenzenethiol. National Center for Biotechnology Information. [Link]
